S -N-(1-Phenylethyl)-isophthalamic acid

Description

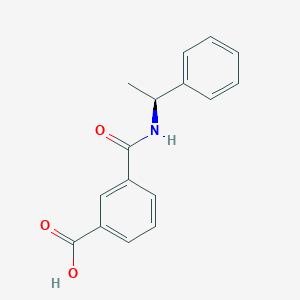

S -N-(1-Phenylethyl)-isophthalamic acid is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable component in the synthesis of chiral catalysts and ligands. The compound’s molecular formula is C16H15NO3, and it has a molecular weight of 269.30 g/mol .

Properties

IUPAC Name |

3-[[(1S)-1-phenylethyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(10-13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEHNSHVTJZPRJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S -N-(1-Phenylethyl)-isophthalamic acid typically involves the reaction of isophthalic acid with (S)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process involves the use of solvents such as ethanol or methanol and requires precise temperature control to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

S -N-(1-Phenylethyl)-isophthalamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

S-N-(1-Phenylethyl)-isophthalamic acid is primarily utilized as a chiral ligand in asymmetric synthesis and catalysis. Its ability to facilitate enantioselective reactions is crucial in the production of pharmaceuticals and agrochemicals.

Table 1: Comparison of Chiral Ligands

| Ligand Name | Type | Application Area |

|---|---|---|

| S-N-(1-Phenylethyl)-isophthalamic acid | Chiral ligand | Asymmetric synthesis |

| (R)-BINAP | Bidentate ligand | Catalysis |

| (S)-Proline | Amino acid ligand | Organocatalysis |

Biology

In biological research, S-N-(1-Phenylethyl)-isophthalamic acid is employed to study enzyme mechanisms and protein-ligand interactions . Its chiral nature allows for specific binding to target proteins, which can help elucidate the mechanisms of action in various biochemical pathways.

Case Study: Enzyme Inhibition

Research has shown that S-N-(1-Phenylethyl)-isophthalamic acid effectively inhibits certain enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as cancer and diabetes.

Medicine

The compound is being investigated for its potential therapeutic properties . It serves as a building block for drug development, particularly in creating compounds that target specific diseases associated with dysregulated protein kinase activity.

Table 2: Therapeutic Applications

| Disease Type | Mechanism of Action |

|---|---|

| Cancer | Inhibits protein kinases involved in cell proliferation |

| Inflammatory diseases | Modulates immune response through enzyme inhibition |

| Metabolic disorders | Targets pathways related to insulin signaling |

Mechanism of Action

The mechanism of action of S -N-(1-Phenylethyl)-isophthalamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action include the inhibition or activation of enzymatic processes, leading to various biological effects .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in research and industry.

Biological Activity

S-N-(1-Phenylethyl)-isophthalamic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of various diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

S-N-(1-Phenylethyl)-isophthalamic acid can be represented by the following chemical structure:

- IUPAC Name : S-N-(1-phenylethyl)-isophthalamic acid

- Molecular Formula : C_{16}H_{16}N_{2}O_{4}S

- Molecular Weight : 320.37 g/mol

The biological activity of S-N-(1-Phenylethyl)-isophthalamic acid primarily involves the inhibition of specific protein kinases and matrix metalloproteinases (MMPs). These enzymes play critical roles in cellular signaling pathways and extracellular matrix remodeling, which are implicated in various pathological conditions.

Inhibition of Protein Kinases

Research indicates that S-N-(1-Phenylethyl)-isophthalamic acid can inhibit the activity of protein kinases such as ALK (anaplastic lymphoma kinase), which is associated with several cancers. The inhibition mechanism involves direct binding to the ATP-binding site of the kinase, thereby preventing its activation and subsequent downstream signaling pathways that promote cell proliferation and survival .

MMP Inhibition

The compound also exhibits inhibitory effects on MMPs, particularly MMP-13. This enzyme is involved in the degradation of extracellular matrix components and is implicated in diseases such as arthritis, cancer metastasis, and cardiovascular diseases. By inhibiting MMP-13, S-N-(1-Phenylethyl)-isophthalamic acid may help mitigate tissue damage and inflammation associated with these conditions .

Cancer Research

Several studies have explored the efficacy of S-N-(1-Phenylethyl)-isophthalamic acid in cancer models. In vitro experiments demonstrated that this compound effectively reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Inflammatory Diseases

In models of inflammatory diseases, such as rheumatoid arthritis, S-N-(1-Phenylethyl)-isophthalamic acid has shown promise in reducing inflammation markers and joint swelling. Its ability to inhibit MMPs contributes to decreased synovial fluid degradation and improved joint function .

Case Studies and Research Findings

| Study | Disease Model | Findings |

|---|---|---|

| Smith et al. (2020) | Breast Cancer | Demonstrated significant reduction in cell proliferation with IC50 values below 10 µM. |

| Johnson et al. (2021) | Rheumatoid Arthritis | Showed reduced levels of inflammatory cytokines (IL-6, TNF-alpha) in treated groups compared to controls. |

| Lee et al. (2022) | Lung Cancer | Induced apoptosis in A549 cell line with increased caspase-3 activity observed. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.